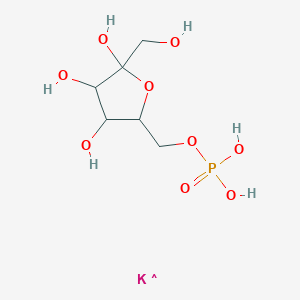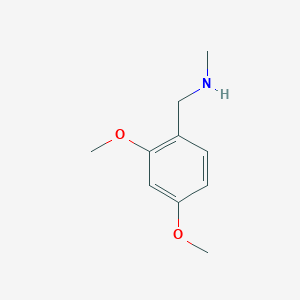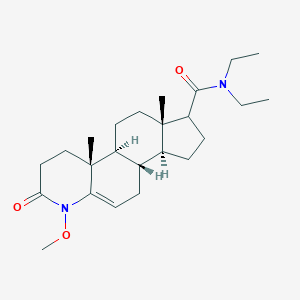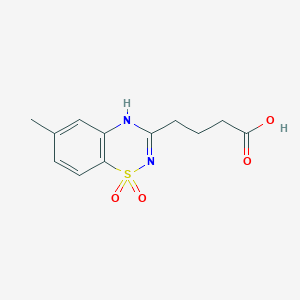
Sn Diiododeuteroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sn Diiododeuteroporphyrin (SnDIDP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the porphyrin family, which is a group of organic compounds that play a crucial role in biological processes such as oxygen transport, electron transfer, and photosynthesis. SnDIDP has been synthesized using various methods and has shown promising results in multiple scientific studies.
Wirkmechanismus
The mechanism of action of Sn Diiododeuteroporphyrin is based on its ability to generate ROS upon activation by light. When Sn Diiododeuteroporphyrin is exposed to light, it absorbs the energy and undergoes a series of reactions that result in the generation of ROS. The ROS produced by Sn Diiododeuteroporphyrin can damage cellular components such as DNA, lipids, and proteins, leading to cell death.
Biochemische Und Physiologische Effekte
Sn Diiododeuteroporphyrin has been shown to have biochemical and physiological effects on various cell types. In vitro studies have shown that Sn Diiododeuteroporphyrin can induce apoptosis in cancer cells by generating ROS. Sn Diiododeuteroporphyrin has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapies. In vivo studies have shown that Sn Diiododeuteroporphyrin can accumulate in tumor tissues, making it a promising candidate for cancer imaging and therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Sn Diiododeuteroporphyrin has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Sn Diiododeuteroporphyrin can also be easily conjugated with other molecules to target specific cells or tissues. However, Sn Diiododeuteroporphyrin has some limitations, including its high cost, low water solubility, and potential toxicity.
Zukünftige Richtungen
Sn Diiododeuteroporphyrin has shown promising results in various scientific studies, and there are several future directions for its application. One potential direction is the development of Sn Diiododeuteroporphyrin-based therapeutics for cancer and microbial infections. Another direction is the optimization of Sn Diiododeuteroporphyrin synthesis methods to improve yields and reduce costs. Further studies are also needed to explore the potential of Sn Diiododeuteroporphyrin in imaging and other scientific applications.
Conclusion
In conclusion, Sn Diiododeuteroporphyrin is a synthetic compound that has shown promising results in various scientific studies. Sn Diiododeuteroporphyrin has potential applications in photodynamic therapy, imaging, and antimicrobial therapies. The compound can be synthesized using various methods and has unique biochemical and physiological effects on cells and tissues. Sn Diiododeuteroporphyrin has advantages and limitations for lab experiments, and there are several future directions for its application.
Synthesemethoden
Sn Diiododeuteroporphyrin can be synthesized using various methods, including the reaction of deuteroporphyrin with tin(IV) chloride and iodine. The reaction yields Sn Diiododeuteroporphyrin, which is a stable compound that can be purified using chromatography techniques. The synthesis method has been optimized to obtain high yields of Sn Diiododeuteroporphyrin with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Sn Diiododeuteroporphyrin has been extensively studied for its potential applications in various scientific fields. One of the significant applications of Sn Diiododeuteroporphyrin is in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that destroy cancer cells. Sn Diiododeuteroporphyrin has shown promising results as a photosensitizer in PDT due to its high singlet oxygen quantum yield and low toxicity. Sn Diiododeuteroporphyrin has also been studied for its potential applications in imaging, as it can be conjugated with fluorescent dyes to target specific cells or tissues.
Eigenschaften
CAS-Nummer |
110019-33-5 |
|---|---|
Produktname |
Sn Diiododeuteroporphyrin |
Molekularformel |
C30H26Cl2I2N4O4Sn |
Molekulargewicht |
950 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-8,13-diiodo-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |
InChI |
InChI=1S/C30H28I2N4O4.2ClH.Sn/c1-13-17(5-7-27(37)38)23-12-24-18(6-8-28(39)40)14(2)20(34-24)10-25-30(32)16(4)22(36-25)11-26-29(31)15(3)21(35-26)9-19(13)33-23;;;/h9-12H,5-8H2,1-4H3,(H4,33,34,35,36,37,38,39,40);2*1H;/q;;;+4/p-4 |
InChI-Schlüssel |
UJFQZZUVWGPDII-UHFFFAOYSA-J |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
Synonyme |
Sn diiododeuteroporphyrin Sn-DIDP tin-2,4-diiododeuterporphyrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)







![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)


